N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-2-14-3-5-15(6-4-14)23-19(27)13-32-22-24-18-11-12-31-20(18)21(28)25(22)16-7-9-17(10-8-16)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMTIVKUPIUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the nitrophenyl and ethylphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. The presence of the sulfanyl group in N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide potentially enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways.
Anticancer Potential
The thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer properties. Research highlights that these compounds can act as inhibitors of specific kinases involved in cancer progression. The structural features of this compound suggest it may also possess similar inhibitory effects on cancer cell lines.
Anti-inflammatory Effects
Compounds containing pyrimidine rings are often investigated for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating chronic inflammatory diseases.
Case Study: Antimicrobial Evaluation
In a study evaluating antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The results indicated that certain modifications to the thieno-pyrimidine structure significantly enhanced antibacterial activity compared to standard antibiotics .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights :
Core Heterocycle Variations: Thieno[3,2-d]pyrimidinone (target) vs. Benzothieno[2,3-d]pyrimidinone (Analog 2): Benzannulation increases molecular rigidity and may enhance affinity for hydrophobic pockets in enzymes . Pyrimido[5,4-b]indole (Analog 5): The indole fusion introduces additional aromaticity, likely improving interactions with nucleic acids or aromatic residues in proteins .
Substituent Effects: Nitro (target) vs. Ethyl (target) vs. Butyl (Analog 4): Longer alkyl chains (e.g., butyl) increase logP values, enhancing membrane permeability but risking off-target interactions .
Physicochemical Properties: Molecular weights range from ~460–520 g/mol, with higher weights correlating with increased complexity (e.g., Analog 2). Polar groups (nitro, trifluoromethoxy) reduce logP, while nonpolar substituents (ethyl, butyl) improve lipophilicity .
Research Findings and Implications
- Synthetic Routes: The target compound and analogs are typically synthesized via nucleophilic substitution of sulfanylacetamide derivatives with heterocyclic thiols, as seen in and . Recrystallization from ethanol or similar solvents is a common purification step .
- Nitro-substituted compounds may exhibit antimicrobial properties via redox cycling .
- Substituents like nitro groups may introduce mutagenic risks .
Biological Activity
N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 687568-84-9) is a complex heterocyclic compound known for its potential biological activities. This compound belongs to the thienopyrimidine class and exhibits various pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 468.55 g/mol. Its structure features a thienopyrimidine core substituted with both ethyl and nitrophenyl groups, contributing to its biological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to oxidative stress responses in parasites like Leishmania and Trypanosoma .
- Receptor Binding : It may bind to specific receptors on cell membranes, modulating signaling pathways that are crucial for cell survival and proliferation.
- DNA Interaction : The compound could intercalate into DNA structures, disrupting replication and transcription processes .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thienopyrimidine showed effective inhibition against various bacterial strains .
Cytotoxicity Assays
In vitro assays have been conducted to assess the cytotoxic effects of this compound on different cell lines. The MTT assay results indicated varying degrees of cytotoxicity depending on the concentration and exposure time. For example:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 10 | 65 |
| 50 | 40 |
These results suggest that higher concentrations correlate with increased cytotoxicity .
Case Studies
- Study on Leishmaniasis : In a recent study focusing on Leishmania parasites, this compound demonstrated an EC50 value below 10 µM against intracellular amastigotes . This highlights its potential as a therapeutic agent against parasitic infections.
- Trypanosomiasis Research : The compound was evaluated for its efficacy against Trypanosoma species. Results indicated a significant increase in reactive oxygen species (ROS) levels in treated cells compared to controls, leading to parasite death due to oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
